molecular formula C14H18N4 B1606006 N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine CAS No. 4608-34-8

N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine

Cat. No. B1606006
CAS RN: 4608-34-8
M. Wt: 242.32 g/mol
InChI Key: RJTZQPTVNWCDBI-UHFFFAOYSA-N
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Description

“N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine” is a colorless to slightly yellow solid with strong basicity . It is soluble in water and can form salts with acids. It can also form complexes with metal ions .


Molecular Structure Analysis

The molecular formula of “N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine” is C14H18N4 . The InChI code is 1S/C14H18N4/c15-7-10-18(11-13-5-1-3-8-16-13)12-14-6-2-4-9-17-14/h1-6,8-9H,7,10-12,15H2 .


Physical And Chemical Properties Analysis

“N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine” has a molecular weight of 242.32 . It is a liquid or solid or semi-solid or lump . The storage temperature should be under -20°C in a dark place with an inert atmosphere . The melting point is 142-143 °C , and the predicted boiling point is 352.6±32.0 °C . The predicted density is 1.135±0.06 g/cm3 .

Scientific Research Applications

1. Magnetic Properties and Structural Diversity

The study by Karmakar et al. (2006) explores a family of ligands including N,N-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine, which are used to produce structurally diverse solids with interesting magnetic properties. These complexes exhibit varying magnetic behaviors, including antiferromagnetic and ferromagnetic coupling, which are influenced by the ligands' structural diversity (Karmakar et al., 2006).

2. Supramolecular Architecture

Huang et al. (2017) and Liu et al. (2014) focus on the assembly of molecules based on N,N-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine with different inorganic acids. Their studies reveal how hydrogen-bonding patterns and the conformation of protonated cations can significantly influence the supramolecular architecture, leading to the formation of complex host-guest networks and exhibiting luminescent properties (Huang et al., 2017); (Liu et al., 2014).

3. Reactivity with Nitric Oxide

Kumar et al. (2013) investigate the nitric oxide reactivity of Cu(II) complexes involving N,N-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine. The study highlights how the ligand frameworks impact the reduction mechanism of Cu(II) centers by nitric oxide, demonstrating the importance of structural influences in chemical reactivity (Kumar et al., 2013).

4. Antibacterial Activity

Research by Mandal et al. (2011) focuses on manganese(II) Schiff base complexes, where N,N-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine serves as a ligand. This study reveals the antibacterial properties of these complexes, indicating their potential application in the field of antimicrobial agents (Mandal et al., 2011).

5. Heterogeneous Catalysis

Bezaatpour et al. (2011) explore the use of nickel(II) tetradentate Schiff-base complexes, involvingN,N-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine, in heterogeneous catalysis for the oxidation of cyclooctene. This study shows the effectiveness of these complexes when immobilized on clay, highlighting their potential as catalysts in organic reactions (Bezaatpour et al., 2011).

6. Structural and Spectroscopic Studies

Warad (2020) synthesizes a Schiff base ligand related to N,N-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine, providing insights into its crystal structure and electronic properties through DFT and XRD analysis. This research contributes to understanding the molecular structure and potential applications of such ligands in various fields (Warad, 2020).

7. Ethylene Oligomerization

Nyamato et al. (2016) investigate nickel(II) complexes with (amino)pyridine ligands, including derivatives of N,N-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine, for their catalytic activity in ethylene oligomerization. This study highlights the potential of these complexes in industrial applications related to polymer production (Nyamato et al., 2016).

8. Coordination Geometry in Metal Complexes

Research by Banerjee et al. (2005) and Habib et al. (2008) explores the structural aspects of metal complexes involving N,N-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine. These studies provide valuable information on the coordination geometry and magnetic properties of such complexes, contributing to the field of coordination chemistry (Banerjee et al., 2005); (Habib et al., 2008).

properties

IUPAC Name

N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18-14/h1-8,15-16H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTZQPTVNWCDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCCNCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306404
Record name N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine

CAS RN

4608-34-8
Record name NSC176072
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176072
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Kumar, A Kalita, B Mondal - Dalton Transactions, 2013 - pubs.rsc.org
Four Cu(II) complexes, 1, 2, 3 and 4, are synthesized with ligands, L11, L22, L33 and L44 [L11 = N1,N2-bis((pyridin-2-yl)methyl)ethane-1,2-diamine; L22 = N1,N3-bis((pyridin-2-yl)…
Number of citations: 11 pubs.rsc.org
RD Jana, B Chakraborty, S Paria, T Ohta… - Inorganic …, 2022 - ACS Publications
The isolation, characterization, and dioxygen reactivity of monomeric [(TPA)M II (mandelate)] + (M = Fe, 1; Co, 3) and dimeric [(BPMEN) 2 M II 2 (μ-mandelate) 2 ] 2+ (M = Fe, 2; Co, 4) (…
Number of citations: 1 pubs.acs.org
J Gałęzowska, P Kafarski, H Kozłowski, P Młynarz… - Inorganica Chimica …, 2009 - Elsevier
Aminophosphonates were found to be effective metal ion chelators. Ethylenediamine (EN) itself binds strongly to a series of metal ions forming efficient five-membered chelate ring …
Number of citations: 20 www.sciencedirect.com
Y Yang, W Zhong, B Nie, J Chen, Z Wei, X Liu - Journal of Organometallic …, 2017 - Elsevier
Five tetradentate ligands, L 1–5 , bearing the moiety of bis(pyridin-2-ylmethyl)amine (1) and their complexes with Mn(II) were prepared. All the compounds and metal complexes were …
Number of citations: 7 www.sciencedirect.com
AG Blackman - Polyhedron, 2019 - Elsevier
The coordination chemistry of acyclic pentadentate pentaamine ligands is reviewed. These ligands contain only five donor atoms, all of which are aliphatic or aromatic amine N atoms, …
Number of citations: 8 www.sciencedirect.com

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